5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7): A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis
5-Amino-2-chloroisonicotinonitrile (CAS: 1359828-87-7): A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 5-Amino-2-chloroisonicotinonitrile (also known as 5-amino-2-chloropyridine-4-carbonitrile, CAS: 1359828-87-7) is a premium bifunctional pyridine derivative. Its unique substitution pattern—featuring an ortho-relationship between an electron-donating amino group and an electron-withdrawing nitrile group, alongside a reactive C2-chloride—makes it an exceptionally versatile intermediate. It is most prominently utilized in the synthesis of fused bicyclic scaffolds, such as pyrido[3,4-d]pyrimidines, which are privileged structures in kinase inhibitor development.
This whitepaper provides an in-depth analysis of the compound’s structural electronics, reactivity profiling, and field-proven synthetic protocols, ensuring high-fidelity results in advanced pharmaceutical synthesis.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 5-amino-2-chloroisonicotinonitrile is critical for predicting its solubility, reactivity, and behavior in complex reaction matrices. The data below synthesizes the standard analytical metrics for this compound,.
| Property | Value |
| Chemical Name | 5-Amino-2-chloropyridine-4-carbonitrile |
| Synonym | 5-Amino-2-chloroisonicotinonitrile |
| CAS Number | 1359828-87-7 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| InChI Key | DTQSUVFMNQZQEG-UHFFFAOYSA-N |
| Physical Form | Solid powder |
| Shipping Temperature | Normal / 4°C (depending on supplier formulation)[1] |
Structural Electronics & Reactivity Mapping
The reactivity of 5-amino-2-chloroisonicotinonitrile is governed by a "push-pull" electronic system across the pyridine ring.
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The C4/C5 Ortho-Motif: The proximity of the primary amine at C5 and the nitrile at C4 provides a perfect geometric and electronic setup for cyclization. The nitrile carbon is highly electrophilic, making it susceptible to nucleophilic attack, which is often the first step in constructing fused pyrimidine rings via Niementowski-type or formamidine-driven annulations.
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The C2-Chloride: The pyridine nitrogen (N1) exerts an inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C4 positions. This renders the C2-chloride highly primed for late-stage diversification via Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution (S_N_Ar).
Figure 1: Divergent reactivity map of 5-amino-2-chloroisonicotinonitrile.
Synthetic Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize protocols where the underlying causality of each reagent choice is clear. The following workflows are designed to be robust and self-validating.
Protocol 1: Core Scaffold Annulation (Pyrido[3,4-d]pyrimidine Synthesis)
Rationale: Converting the ortho-amino nitrile into a fused pyrimidine ring is the most critical application of this building block. Formamidine acetate is utilized as both the carbon source and the cyclization trigger. 2-Methoxyethanol is deliberately chosen as the solvent over standard ethanol; its higher boiling point (124 °C) provides the necessary thermal energy to drive the thermodynamically demanding cyclization to completion without requiring a pressurized reactor.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried Schlenk flask with 5-amino-2-chloroisonicotinonitrile (1.0 equiv) and formamidine acetate (3.0 equiv).
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Solvent Addition: Suspend the solid mixture in anhydrous 2-methoxyethanol to achieve a 0.2 M concentration.
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Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 124 °C under a continuous argon atmosphere for 12–16 hours.
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Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting material (m/z 154 [M+H]+) is fully converted to the cyclized product.
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Isolation: Cool the reaction mixture slowly to 25 °C. The highly crystalline pyrido[3,4-d]pyrimidine core will precipitate. Filter the solid, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum.
Figure 2: Step-by-step experimental workflow for pyrido[3,4-d]pyrimidine annulation.
Protocol 2: Late-Stage C2 Functionalization (Buchwald-Hartwig Amination)
Rationale: To optimize the pharmacokinetic properties of a kinase inhibitor, bulky solubilizing groups (e.g., piperazines or morpholines) are often attached at the C2 position. The electron-deficient nature of the pyridine core makes reductive elimination the rate-limiting step in Pd-catalyzed amination. Therefore, BrettPhos is selected as the ligand; its extreme steric bulk ensures the formation of a highly active mono-ligated Pd(0) species, which forces rapid reductive elimination and prevents catalyst deactivation.
Step-by-Step Methodology:
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Catalyst Pre-activation: In an argon-filled glovebox, pre-mix Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until a deep red/purple active complex forms.
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Reagent Addition: Add the C2-chloro cyclized intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv).
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Degassing: If assembled outside a glovebox, sparge the heterogeneous mixture with argon for 15 minutes. Critical Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II).
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Heating: Seal the vessel and heat at 90 °C for 8 hours.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via automated flash chromatography (DCM/MeOH gradient).
Applications in Drug Discovery
The primary utility of 5-amino-2-chloroisonicotinonitrile lies in generating kinase hinge-binding motifs . In the ATP-binding pocket of kinases (such as EGFR, CDK, or mTOR), the nitrogen atoms of the resulting pyrido[3,4-d]pyrimidine scaffold act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region. The ability to independently modify the C2 position (via the chloride) and the C4/C5 positions (via the nitrile/amino groups) allows medicinal chemists to rapidly synthesize diverse libraries for Structure-Activity Relationship (SAR) screening.
Safety, Handling, & Analytical Metrics
When utilizing 5-amino-2-chloroisonicotinonitrile, strict adherence to laboratory safety protocols is mandatory. According to the material safety data provided by major chemical suppliers, the compound carries the following hazard classifications:
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Signal Word: Warning
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H-Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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P-Statements: P261, P280, P305+P351+P338 (Requires protective gloves/eye protection and immediate rinsing if exposed to eyes).
Analytical Characterization (Expected NMR Shifts):
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¹H NMR (400 MHz, DMSO-d₆): The pyridine ring protons will typically appear as two distinct singlets due to the para-like relationship of the remaining C3 and C6 protons. Expect the C6 proton (adjacent to the N and Cl) to be highly deshielded (~8.2 ppm), while the C3 proton will appear slightly upfield (~7.8 ppm). The primary amine (NH₂) will present as a broad singlet integrating to 2H around 6.5–7.0 ppm, exchangeable with D₂O.
